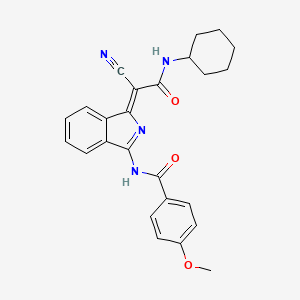

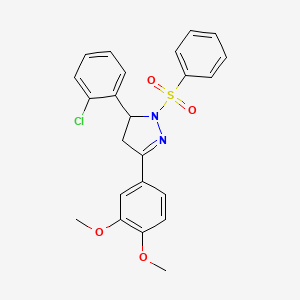

![molecular formula C7H8Cl3NO2 B2474209 (7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one CAS No. 1263774-42-0](/img/structure/B2474209.png)

(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

Overview

Description

(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, or (7aR)-3-TCMT, is a synthetic organic compound that belongs to the class of oxazolones. It is a highly versatile molecule that has been used in a variety of applications, including synthetic organic chemistry, industrial applications, and as an active pharmaceutical ingredient. In addition, (7aR)-3-TCMT has been studied extensively for its potential therapeutic effects in a variety of biological systems.

Scientific Research Applications

Synthesis of Optically Active α-Branched Prolines

(7aR)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one plays a crucial role in the synthesis of optically active α-branched prolines. Its stability in air and moisture makes it a valuable reagent in organic synthesis, particularly for branched prolines, which are significant in various biochemical processes and pharmaceutical applications (Artman et al., 2009).

Antitumor Agent Synthesis

This compound is involved in the synthesis of novel broad-spectrum antitumor agents. For instance, it contributes to the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which show curative activity against certain leukemias and potentially act as prodrugs for more effective cancer treatments (Stevens et al., 1984).

Crystal Structure Characterization

The crystal structure characterization of derivatives of this compound is crucial in understanding its molecular configuration. Studies like these are vital for the development of new pharmaceuticals and materials with specific physical and chemical properties (Zhang et al., 2015).

Hypoglycemic Agents Development

Derivatives of this compound have been explored for their potential as hypoglycemic agents. This research is significant in the quest for new treatments for diabetes, especially type 2 diabetes mellitus (Aicher et al., 1998).

Pharmaceutical and Chemical Synthesis

Its applications extend to various chemical syntheses that have pharmaceutical implications. For example, it's used in the synthesis of compounds with potential antitubercular activity against strains of Mycobacterium tuberculosis (Venugopala et al., 2016).

Synthesis of Pyrrole Derivatives

This compound is instrumental in the synthesis of pyrrole derivatives, which are important in pharmaceutical research and material sciences. Such research contributes to the development of new drugs and materials with unique properties (Zhang et al., 2020).

properties

IUPAC Name |

(7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBXRYSVSZLSL-NJXYFUOMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)

![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)

![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)

![N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide](/img/structure/B2474142.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2474143.png)

![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)